N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8624298
InChI: InChI=1S/C19H19N3O2S/c1-24-16-10-7-15(8-11-16)13-18-21-22-19(25-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H,20,22,23)
SMILES: COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C19H19N3O2S
Molecular Weight: 353.4 g/mol

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

CAS No.:

Cat. No.: VC8624298

Molecular Formula: C19H19N3O2S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide -

Specification

Molecular Formula C19H19N3O2S
Molecular Weight 353.4 g/mol
IUPAC Name N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Standard InChI InChI=1S/C19H19N3O2S/c1-24-16-10-7-15(8-11-16)13-18-21-22-19(25-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H,20,22,23)
Standard InChI Key ZZFOPXIKUTVHJB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and binding affinity .

  • 4-Methoxybenzyl Substituent: Attached at position 5 of the thiadiazole, this group introduces electron-donating methoxy functionality, potentially influencing solubility and π-π stacking interactions .

  • 3-Phenylpropanamide Chain: A lipophilic side chain extending from the thiadiazole’s nitrogen, contributing to hydrophobic interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC20H21N3O2S\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight353.45 g/mol
IUPAC NameN-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
CAS Registry Number521294-90-6
Solubility (Predicted)Low water solubility; soluble in DMSO, acetonitrile

Synthesis and Optimization

General Synthetic Strategy

Synthesis follows a two-step protocol common to thiadiazole-amide hybrids :

  • Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives under oxidative conditions yields the 1,3,4-thiadiazole scaffold.

  • Amide Coupling: Carbodiimide-mediated (e.g., EDC/HOBt) conjugation of 3-phenylpropanoic acid to the thiadiazole amine generates the final product .

Critical Reaction Parameters

  • Solvent: Acetonitrile or DMF for improved solubility of intermediates .

  • Catalysts: N\text{N}-Ethyl-N\text{N}'-dimethylaminopropyl carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances coupling efficiency .

  • Purification: Column chromatography (ethyl acetate/petroleum ether) achieves >95% purity .

Yield and Scalability Challenges

Initial syntheses report moderate yields (40–60%), attributed to steric hindrance from the 4-methoxybenzyl group. Microwave-assisted synthesis and flow chemistry could improve efficiency but remain unexplored.

Biological Activity and Mechanistic Insights

Table 2: Comparative Bioactivity of Thiadiazole Analogs

CompoundCell Line (IC50_{50}, µM)Mechanism
3d (oo-Cl substituent)HT-29: 18.7DNA intercalation
3h (mm-OCH3_3)PC3: 22.4Caspase activation
N-(5-Ethyl-thiadiazol-2-yl)-3-phenylpropanamideSKNMC: 29.1Tubulin polymerization

Antimicrobial Activity

Methoxy-substituted thiadiazoles demonstrate broad-spectrum activity:

  • Bacterial Targets: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Targets: Inhibition of Candida albicans hyphae formation at 16 µg/mL.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High logP (3.2) suggests favorable membrane permeability but potential P-glycoprotein efflux .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group generates hydroxylated metabolites.

Toxicity Considerations

Acute toxicity studies in rodents (LD50_{50} > 500 mg/kg) indicate low systemic toxicity, aligning with trends for non-electrophilic thiadiazoles .

Applications and Industrial Relevance

Drug Discovery

  • Lead Optimization: The 4-methoxybenzyl group serves as a versatile handle for introducing fluorinated or radiolabeled probes .

  • Combination Therapy: Synergy with doxorubicin observed in resistant PC3 cell lines (combination index: 0.62) .

Material Science

Thiadiazole derivatives function as:

  • Corrosion Inhibitors: Adsorption on mild steel surfaces reduces corrosion rates by 78% in acidic media.

  • Organic Semiconductors: Bandgap tuning (2.1–3.4 eV) enables use in OLED fabrication.

Future Research Directions

Synthesis Innovations

  • Enantioselective Catalysis: Chiral phosphoric acids could resolve racemic mixtures of the propanamide side chain.

  • Continuous Flow Systems: Microreactors may enhance yield and reduce reaction times from 24 h to <2 h .

Target Deconvolution

  • Proteomics: SILAC-based profiling to identify binding partners in cancer cell lysates.

  • Crystallography: Co-crystallization with tubulin or topoisomerase II for structure-based design.

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